molecular formula C10H12OS B12584285 Ethanethioic acid, S-[(4-methylphenyl)methyl] ester CAS No. 628298-41-9

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester

Cat. No.: B12584285
CAS No.: 628298-41-9
M. Wt: 180.27 g/mol
InChI Key: ZHIDQFRKHDCRKN-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester, also known as S-(4-methylphenyl) ethanethioate, is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. This compound is notable for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, S-[(4-methylphenyl)methyl] ester typically involves the reaction of ethanethioic acid with 4-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[(4-methylphenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and 4-methylbenzyl alcohol, which can further participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and proteins are subjects of ongoing research .

Comparison with Similar Compounds

    S-(4-Methoxyphenyl) ethanethioate: Similar structure with a methoxy group instead of a methyl group.

    S-(4-Hydroxyphenyl) ethanethioate: Contains a hydroxy group in place of the methyl group.

    S-(4-Ethynylphenyl) ethanethioate: Features an ethynyl group instead of a methyl group.

Uniqueness: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester is unique due to its specific functional groups and reactivity profile.

Properties

CAS No.

628298-41-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-[(4-methylphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3

InChI Key

ZHIDQFRKHDCRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(=O)C

Origin of Product

United States

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